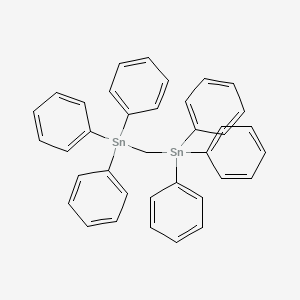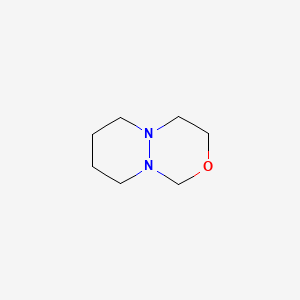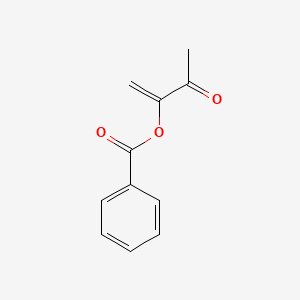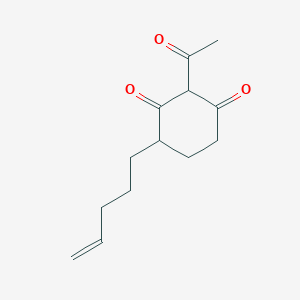![molecular formula C21H27NO B14454181 1-[2-(Diphenylmethoxy)ethyl]azepane CAS No. 71783-84-1](/img/structure/B14454181.png)
1-[2-(Diphenylmethoxy)ethyl]azepane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[2-(Diphenylmethoxy)ethyl]azepane is an organic compound that belongs to the class of azepanes, which are seven-membered heterocyclic compounds containing nitrogen. This compound is characterized by the presence of a diphenylmethoxy group attached to an ethyl chain, which is further connected to an azepane ring. The structure of this compound makes it an interesting subject for various chemical and biological studies.
準備方法
The synthesis of 1-[2-(Diphenylmethoxy)ethyl]azepane typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of Diphenylmethanol: Benzhydrol (diphenylmethanol) is prepared by the reduction of benzophenone using a reducing agent such as sodium borohydride.
Etherification: Diphenylmethanol is then reacted with an appropriate alkyl halide (e.g., ethyl bromide) in the presence of a base to form diphenylmethoxyethane.
Azepane Formation: The diphenylmethoxyethane is then subjected to a nucleophilic substitution reaction with azepane under basic conditions to yield this compound.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency.
化学反応の分析
1-[2-(Diphenylmethoxy)ethyl]azepane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the azepane ring, where halogenated reagents can replace hydrogen atoms, forming halogenated derivatives.
Hydrolysis: The ether linkage in the compound can be hydrolyzed under acidic or basic conditions to yield diphenylmethanol and the corresponding azepane derivative.
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and halogenating agents (e.g., bromine).
科学的研究の応用
1-[2-(Diphenylmethoxy)ethyl]azepane has several applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic transformations.
Biology: The compound is studied for its potential biological activities, including its interactions with biological macromolecules and its effects on cellular processes.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use as a precursor for the synthesis of pharmaceutical agents.
Industry: The compound is used in the development of new materials and as an intermediate in the production of specialty chemicals.
作用機序
The mechanism of action of 1-[2-(Diphenylmethoxy)ethyl]azepane involves its interaction with specific molecular targets, such as enzymes or receptors. The diphenylmethoxy group can engage in hydrophobic interactions with target proteins, while the azepane ring can form hydrogen bonds or ionic interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects.
類似化合物との比較
1-[2-(Diphenylmethoxy)ethyl]azepane can be compared with other similar compounds, such as:
1-[2-(Diphenylmethoxy)ethyl]homopiperazine: This compound has a similar structure but contains a homopiperazine ring instead of an azepane ring. The presence of the homopiperazine ring can lead to different chemical and biological properties.
1-[2-(Diphenylmethoxy)ethyl]piperidine: This compound contains a piperidine ring, which is a six-membered ring with one nitrogen atom. The smaller ring size can affect the compound’s reactivity and interactions with biological targets.
The uniqueness of this compound lies in its seven-membered azepane ring, which provides distinct steric and electronic properties compared to its six-membered counterparts.
特性
| 71783-84-1 | |
分子式 |
C21H27NO |
分子量 |
309.4 g/mol |
IUPAC名 |
1-(2-benzhydryloxyethyl)azepane |
InChI |
InChI=1S/C21H27NO/c1-2-10-16-22(15-9-1)17-18-23-21(19-11-5-3-6-12-19)20-13-7-4-8-14-20/h3-8,11-14,21H,1-2,9-10,15-18H2 |
InChIキー |
FHQDDQMVUNFPPZ-UHFFFAOYSA-N |
正規SMILES |
C1CCCN(CC1)CCOC(C2=CC=CC=C2)C3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-{3-[(3-Butoxy-2-hydroxypropyl)amino]-4-methoxyphenyl}acetamide](/img/structure/B14454098.png)


![Methyl 3-[(1S,2R)-2-methoxycyclohexyl]propanoate](/img/structure/B14454120.png)





![4-[(Phenylsulfanyl)methyl]pyridine](/img/structure/B14454179.png)
